[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine
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Overview
Description
[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2 .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as kinases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Inhibition of kinases like cdk2 can affect cell cycle progression and proliferation, potentially leading to antitumor effects .
Pharmacokinetics
Related compounds with a pyrazolo[3,4-d]pyrimidine core have been noted for their lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrazolo[3,4-d]pyrimidine cores have been reported to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of the enzymes or proteins, potentially influencing their activities .
Cellular Effects
Similar compounds have shown to exert effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds with similar structures have been reported to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with various enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine typically involves the reaction of 3,4-dichloroaniline with pyrazolo[4,5-e]pyrimidine derivatives under specific conditions. One common method includes the use of hydrazine hydrate in tetrahydrofuran at ambient temperature . Another approach involves the use of enaminonitrile, urea, and acetic acid under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[4,5-e]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy .
Medicine: The compound has shown promising results in preclinical studies as an anti-cancer agent, particularly against breast and colorectal cancer cell lines .
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents targeting specific kinases involved in cancer progression .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness: Compared to similar compounds, [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine exhibits superior cytotoxic activities against various cancer cell lines, with lower IC50 values, indicating higher potency . Its dual activity against both cell lines and CDK2 makes it a particularly promising candidate for further development .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLWRIUNBFPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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